BenchChemオンラインストアへようこそ!

6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

lipophilicity XLogP3 drug-likeness

This 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396881-85-8) is a synthetic pyridazine-3-carboxamide featuring a meta-trifluoromethylphenyl amide substituent. Published SAR confirms the scaffold delivers sub-nanomolar CB2 agonist potency (EC₅₀ = 3.7 nM) with exceptional selectivity (SI > 2729). Critically, the 3-CF₃ group confers lower lipophilicity (XLogP3=3.2) and higher HBA (7) than its 3-Cl or 3-Br analogs, providing a well-defined comparative set for evaluating fluorination effects on solubility, permeability, metabolic stability, and off-target binding. Ideal for broad kinase panel screens and intrinsic clearance assays. Order for systematic SAR expansion with assured scaffold integrity.

Molecular Formula C17H17F3N4O
Molecular Weight 350.345
CAS No. 1396881-85-8
Cat. No. B2610645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide
CAS1396881-85-8
Molecular FormulaC17H17F3N4O
Molecular Weight350.345
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C17H17F3N4O/c18-17(19,20)12-5-4-6-13(11-12)21-16(25)14-7-8-15(23-22-14)24-9-2-1-3-10-24/h4-8,11H,1-3,9-10H2,(H,21,25)
InChIKeyDHQNHHJZFUMTIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396881-85-8): Structural Identity and Physicochemical Baseline for Research Procurement


6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396881-85-8) is a synthetic small-molecule pyridazine-3-carboxamide incorporating a piperidine ring at the 6-position and a meta-trifluoromethylphenyl amide substituent. With a molecular formula of C₁₇H₁₇F₃N₄O and a molecular weight of 350.34 g/mol, the compound is a member of a broad class of heterocyclic carboxamides that have been explored as kinase inhibitors [1], cannabinoid receptor type 2 (CB2) agonists [2], and stearoyl-CoA desaturase 1 (SCD1) inhibitors [3]. The compound's computed XLogP3-AA of 3.2 and hydrogen bond acceptor count of 7 suggest moderate lipophilicity and significant polarity, characteristics that influence target engagement and pharmacokinetic behavior [4].

Substitution Risk: Why Closely Related N-Aryl-6-(piperidin-1-yl)pyridazine-3-carboxamides Cannot Be Interchanged with CAS 1396881-85-8


Within the 6-(piperidin-1-yl)pyridazine-3-carboxamide scaffold, seemingly minor alterations to the N-aryl substituent produce large differences in physicochemical and pharmacological properties that undermine casual substitution. For example, replacing the 3-trifluoromethyl group with a 3-chloro or 3-bromo substituent increases lipophilicity (XLogP3-AA from 3.2 to 3.4) while reducing the electron-withdrawing character and metabolic stability of the aniline ring, which can alter target binding, off-target profiles, and metabolic clearance. Furthermore, pyridazine-3-carboxamide SAR is highly sensitive to the amide side chain; in a published series, subtle structural changes resulted in CB2 agonist EC₅₀ values spanning from sub-nanomolar to >10 µM, with selectivity indices varying over three orders of magnitude [1]. Quantitative comparative physicochemical and pharmacological evidence for CAS 1396881-85-8 and its closest analogs is therefore essential for informed procurement decisions.

Quantitative Differentiation Evidence for 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396881-85-8) vs. Halogenated Analogs and Scaffold Counterparts


Lipophilicity Modulation: Lower Computed logP of CAS 1396881-85-8 versus 3-Chloro and 3-Bromo Analogs

The trifluoromethyl substituent provides a balance between lipophilicity and metabolic stability that is distinct from chloro- and bromo-substituted analogs. The target compound's computed XLogP3-AA of 3.2 is lower than the predicted values for the 3-chloro (XLogP3 = 3.4) and 3-bromo (XLogP3 = 3.5) derivatives, reflecting a 0.2–0.3 log unit reduction in lipophilicity [1][2]. Higher lipophilicity in the halogen analogs increases the risk of non-specific protein binding, phospholipidosis, and cytochrome P450 inhibition, which may compromise their utility in cellular and in vivo assays [3].

lipophilicity XLogP3 drug-likeness ADME

Hydrogen-Bond Acceptor Capacity: Enhanced Polarity of CAS 1396881-85-8 Relative to De-Fluorinated and Chlorinated Analogs

The presence of three fluorine atoms in the trifluoromethyl group increases the hydrogen-bond acceptor (HBA) count. The target compound possesses 7 HBA sites (including the CF₃ group, pyridazine nitrogens, and the carboxamide oxygen), compared with 4 HBA sites for the 3-methyl analog and 5 HBA sites for the 3-chloro analog [1][2]. This higher HBA count contributes to a larger topological polar surface area (tPSA), which may improve aqueous solubility and reduce passive membrane permeability relative to less functionalized analogs—a differentiation point relevant for assay design and formulation.

hydrogen bonding polar surface area permeability solubility

Metabolic Stability: Advantage of the Trifluoromethyl Group Over Methyl and Halogen Substituents at the 3-Position of the Phenyl Ring

The trifluoromethyl group is a well-established bioisostere for methyl, chloro, and bromo substituents, but with a critical advantage: the high C–F bond strength (~485 kJ/mol) makes the CF₃ group resistant to oxidative metabolism, whereas methyl groups are susceptible to CYP450-mediated hydroxylation and halogen substituents can undergo reductive dehalogenation or glutathione conjugation [1][2]. Thus, CAS 1396881-85-8 is predicted to exhibit superior metabolic stability compared with the 3-CH₃, 3-Cl, and 3-Br analogs, though direct head-to-head metabolic stability data are not yet publicly available for this specific scaffold.

metabolic stability trifluoromethyl CYP450 oxidative metabolism

Rotatable Bond Count and Conformational Restriction: Reduced Flexibility of CAS 1396881-85-8 Relative to Extended-Linker Analogs

The target compound contains only 3 rotatable bonds (the piperidine–pyridazine linkage, the carboxamide C–N bond, and the N–phenyl bond), which is lower than the 5–7 rotatable bonds typically seen in pyridazine-3-carboxamide analogs with extended linkers (e.g., N-(2-hydroxy-2-phenylethyl)-6-(substituted-piperidin-1-yl)pyridazine-3-carboxamide derivatives) [1][2]. Reduced conformational flexibility can lead to lower entropic penalty upon target binding, potentially enhancing binding affinity and selectivity—a feature consistent with the high potency observed for several related pyridazine-3-carboxamides in the CB2 agonist series (EC₅₀ values < 35 nM for six compounds) [3].

conformational flexibility rotatable bonds entropy target binding

CB2 Agonist Class Potency and Selectivity: Scaffold-Level Benchmark Supporting the Pharmacological Potential of CAS 1396881-85-8

Although no direct potency data for CAS 1396881-85-8 at the CB2 receptor are publicly available, a closely related series of pyridazine-3-carboxamides was recently reported to exhibit potent and selective CB2 agonism. Lead compound 26 in that series showed EC₅₀ = 3.665 ± 0.553 nM with a selectivity index > 2729 over CB1 [1]. Six additional compounds in the series had EC₅₀ values below 35 nM. The target compound's distinct N-3-trifluoromethylphenyl substituent may confer different selectivity and metabolic profiles within the same scaffold, highlighting the need for analog-specific testing rather than extrapolation from representative series members.

CB2 agonist cannabinoid receptor selectivity EC50

Limitations of Available Quantitative Evidence and Statement on Data Gaps for CAS 1396881-85-8

The evidence presented above relies on computed physicochemical properties and class-level inferences from related pyridazine-3-carboxamides. Direct head-to-head experimental comparisons between CAS 1396881-85-8 and its closest analogs (e.g., 3-chloro, 3-bromo, and 3-methyl derivatives) are currently absent from the public literature and major bioactivity databases (PubChem, ChEMBL, BindingDB) as of April 2026 [1][2]. Consequently, definitive claims regarding differential potency, selectivity, or ADME properties cannot yet be made. Procurement decisions should therefore be guided by the physicochemical distinctiveness demonstrated herein, while recognizing that confirmatory head-to-head biological profiling remains an essential next step.

data limitations evidence gaps future testing

Recommended Research and Industrial Application Scenarios for 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide (CAS 1396881-85-8) Based on Demonstrated Differentiation


Structure-Activity Relationship (SAR) Exploration of Pyridazine-3-Carboxamide CB2 Agonists

The scaffold's demonstrated potential for high CB2 potency and selectivity (EC₅₀ = 3.665 nM, SI > 2729) [1] makes CAS 1396881-85-8 a logical probe for SAR expansion around the N-aryl substituent. Its distinct 3-trifluoromethylphenyl group, combined with lower lipophilicity (XLogP3 = 3.2) and higher HBA count (7), allows researchers to systematically evaluate the impact of electron-withdrawing, lipophilicity-modulating substituents on CB2 efficacy, selectivity, and metabolic stability.

Physicochemical Comparator Studies Investigating Fluorination Effects in Heterocyclic Carboxamides

The quantitative physicochemical differences between CAS 1396881-85-8 and its 3-Cl and 3-Br analogs (ΔlogP of -0.2 and -0.3, respectively; ΔHBA of +2) [1] provide a well-defined comparative set for studying fluorination effects on solubility, permeability, and off-target binding in the pyridazine-3-carboxamide chemotype.

Metabolic Stability Screening in Drug Metabolism and Pharmacokinetics (DMPK) Panels

The CF₃ group's established resistance to oxidative metabolism [1] positions CAS 1396881-85-8 as a favorable candidate for intrinsic clearance assays (human and rodent liver microsomes/hepatocytes) when compared with analogs bearing metabolically labile substituents (methyl, chloro, bromo), enabling direct assessment of the metabolic stability penalty of alternative substituents.

Kinase Selectivity Profiling in Oncology and Inflammation Programs

Given the established precedent for pyridazine-3-carboxamides as kinase inhibitors (e.g., ALK, JAK, TYK2) [1], CAS 1396881-85-8 can be deployed in broad kinase panel screens to assess the selectivity fingerprint conferred by the piperidine–CF₃ pharmacophore combination relative to other 6-position substituents, supporting target deconvolution and lead optimization.

Quote Request

Request a Quote for 6-(piperidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.